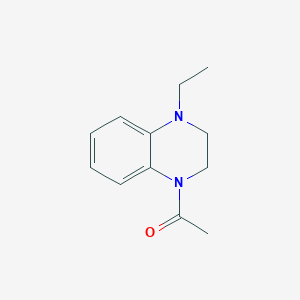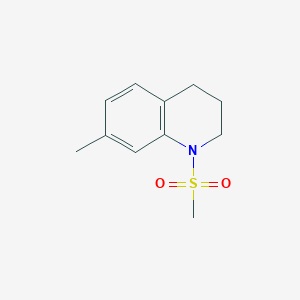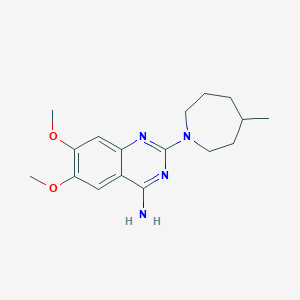![molecular formula C16H12F2N2 B7562403 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole, also known as FMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. FMPP has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has been shown to exert its pharmacological effects by binding to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to increased neurotransmission and a potential antidepressant effect.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased serotonin levels, altered gene expression, and changes in neural activity. One study found that this compound treatment increased the expression of genes involved in neuroplasticity and synaptic function, suggesting its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter. However, this compound also has several limitations, including its potential toxicity and limited availability.
将来の方向性
There are several potential future directions for 3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole research, including its use as a tool for studying serotonin neurotransmission and its potential applications in the treatment of depression, anxiety, and neurodegenerative disorders. Additionally, further research is needed to evaluate the safety and efficacy of this compound in humans and to develop more efficient synthesis methods for its production.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成法
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 3-fluorobenzylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with pyrazole-4-carbaldehyde in the presence of a catalytic amount of acetic acid to form this compound.
科学的研究の応用
3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. One study found that this compound has a high affinity for the serotonin transporter, suggesting its potential use as a selective serotonin reuptake inhibitor (SSRI) in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
3-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-14-6-4-13(5-7-14)16-8-9-20(19-16)11-12-2-1-3-15(18)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKBXMJIDHQJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)


![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

